TECLOFTALAM METABOLITE
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Overview
Description
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an isoindole core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Research utilizing tecloftalam has provided significant insights into the molecular interactions between herbicides and their target enzymes .
Mode of Action
The exact mode of action of Tecloftalam Metabolite remains unclear due to the lack of specific data . It is known that this compound inhibits the growth of bacteria , suggesting that it may interact with bacterial proteins or enzymes to exert its effects.
Biochemical Pathways
Given its antibacterial properties , it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable
Result of Action
Its antibacterial properties suggest that it likely leads to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the chlorination of isoindole derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with tetrachloroisoindoline in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of partially dechlorinated isoindole derivatives.
Substitution: Formation of hydroxyl or amino-substituted isoindole derivatives.
Scientific Research Applications
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Lacks the 2,3-dichlorophenyl group, resulting in different chemical properties and reactivity.
2,3-dichlorophenyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrachloro substitution on the isoindole core, leading to variations in its chemical behavior.
Uniqueness
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both tetrachloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXEQLXCFSNPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3Cl6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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